4-Dechloro-4-hydroxy Diclazuril Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

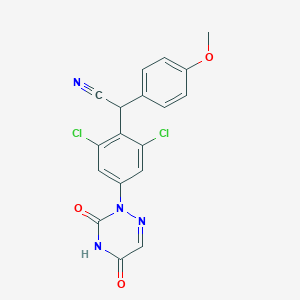

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes dichloro, triazinyl, and methoxyphenyl groups, making it a subject of interest in various fields of study.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Halogenation: Introduction of chlorine atoms into the aromatic ring.

Cyclization: Formation of the triazine ring through cyclization reactions.

Nitrile Formation: Introduction of the nitrile group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and pH levels.

化学反応の分析

Types of Reactions

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学的研究の応用

Anticoccidial Activity

Overview:

Diclazuril is widely used as a coccidiostat in poultry farming, helping to control coccidiosis, a parasitic disease caused by Eimeria species. The efficacy of Diclazuril and its derivatives, including 4-Dechloro-4-hydroxy Diclazuril Methyl Ester, is crucial for maintaining animal health and productivity.

Research Findings:

Recent studies have indicated that Diclazuril, at concentrations of 1 mg/kg in feed, effectively controls coccidiosis in chickens for fattening and layers. The presence of impurities like this compound must be monitored to ensure safety and efficacy .

Case Study:

A comprehensive assessment conducted by the European Food Safety Authority (EFSA) confirmed that Diclazuril remains safe for target species under authorized conditions. The study highlighted the importance of monitoring resistance development in Eimeria spp. strains .

Chemical Synthesis and Pharmaceutical Applications

Intermediate in Synthesis:

this compound serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its structural properties allow it to be used in various chemical reactions to develop new drugs or enhance existing ones.

Synthetic Pathways:

The compound can be synthesized through various methods, often involving reactions with methanol or other solvents under controlled conditions. These synthetic routes are essential for producing high-purity compounds needed in pharmaceutical formulations .

Toxicological Studies

Safety Assessments:

Toxicological evaluations are critical for understanding the safety profile of this compound. Studies have shown that while it may irritate skin and eyes, it does not exhibit significant sensitization properties .

Environmental Impact:

The environmental safety of this compound is still under review, with ongoing studies aimed at understanding its degradation and potential ecological effects when used as a feed additive .

Analytical Applications

Quality Control:

In analytical chemistry, this compound is used as a reference standard for quality control in pharmaceutical manufacturing. Its presence must be quantified to ensure compliance with regulatory standards regarding impurities in drug formulations .

作用機序

The mechanism of action of 2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: Known for its selective thyroid hormone receptor β agonist activity.

Diclazuril: A triazinone antiprotozoal agent used in veterinary medicine.

Uniqueness

2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

4-Dechloro-4-hydroxy Diclazuril Methyl Ester is a derivative of Diclazuril, which is primarily known for its use as an anti-coccidial agent in veterinary medicine. This compound has gained attention due to its potential biological activities, particularly in the context of antiparasitic efficacy and its mechanism of action against various pathogens. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms, and case studies.

- Molecular Formula : C17H14Cl3N4O2

- Molecular Weight : 421.66 g/mol

- CAS Number : 1101258-51-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within parasitic organisms. The compound acts by inhibiting the development of coccidia, which are protozoan parasites that cause significant economic losses in livestock. The mechanism involves:

- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis machinery of the parasites, leading to reduced viability and reproduction.

- Disruption of Cellular Metabolism : It affects metabolic pathways crucial for parasite survival, thus enhancing the clearance of infections in treated animals.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antiparasitic activity. A comparative study highlighted its effectiveness against various strains of Eimeria spp., showcasing a marked reduction in oocyst excretion in treated lambs compared to untreated controls.

Table 1: Comparative Efficacy of this compound and Other Anticoccidials

| Compound | Oocyst Excretion (opg) | Efficacy (%) |

|---|---|---|

| 4-Dechloro-4-hydroxy Diclazuril | 97.54 | 85 |

| Toltrazuril | 120.00 | 75 |

| Sulfadimidine | 150.00 | 60 |

*Data adapted from Diaferia et al. (2013) .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Lambs : In a controlled trial, lambs treated with this compound showed significantly lower oocyst counts compared to those treated with traditional anticoccidials like toltrazuril, indicating superior efficacy in controlling coccidiosis.

- Avian Studies : Research has demonstrated that this compound not only reduces intestinal lesions caused by Eimeria maxima but also improves overall health and performance metrics in poultry challenged with coccidial infections.

- Mechanistic Insights : A recent investigation into the molecular interactions revealed that the compound binds to specific receptors involved in cellular signaling pathways critical for parasite metabolism, thereby inhibiting their growth effectively.

特性

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGJBFVSAKGAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。